Nerolidol

Overview

Description

Nerolidol, also known as peruviol and penetrol, is a naturally occurring sesquiterpene alcohol . It is a colorless liquid found in the essential oils of many types of plants and flowers . The aroma of this compound is woody and reminiscent of fresh bark . It is used as a flavoring agent and in perfumery as well as in non-cosmetic products such as detergents and cleansers .

Synthesis Analysis

This compound is produced commercially from geranylacetone by the addition of vinyl Grignard reagent . It is used as a source of farnesol, vitamin E, and vitamin K1 . Significant sources of natural this compound are Cabreuva oil and the oil of Dalbergia parviflora . It is also present in neroli, ginger, jasmine, lavender, tea tree, Cannabis sativa, and lemon grass .

Molecular Structure Analysis

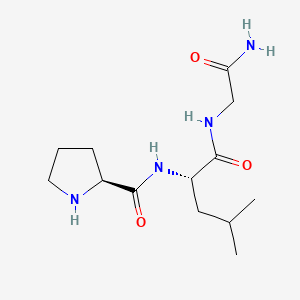

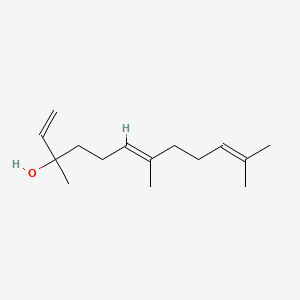

This compound exists in two geometric isomers, a trans and a cis form . The chemical formula of this compound is C15H26O .

Chemical Reactions Analysis

This compound is synthesized as an intermediate in the production of (3E)-4,8-dimethy-1,3,7-nonatriene (DMNT), a herbivore-induced volatile that protects plants from herbivore damage .

Physical And Chemical Properties Analysis

This compound is a clear pale yellow to yellow liquid having a faint floral odor reminiscent of rose and apple . Its chemical formula is C15H26O . The boiling point of this compound is 276 °C .

Scientific Research Applications

Pharmacological and Biological Activities

Nerolidol exhibits a wide range of pharmacological and biological activities, making it a promising candidate for agricultural and medicinal applications. Its roles span from being an intermediate in plant defense mechanisms against herbivores to potential therapeutic uses due to its varied pharmacological effects. This compound's significance in cosmetics and food industries, due to its approval as a food flavoring agent by the FDA, underpins its versatility and safety for various applications (Chan et al., 2016).

Antiparasitic Activities

This compound's antiparasitic effects against Leishmania species and its potential as a therapeutic drug for leishmaniasis have been demonstrated, suggesting its application in developing new treatments for parasitic infections (Arruda et al., 2005). Similarly, its inhibitory effect on the growth of Babesia parasites and potential as a chemotherapeutic agent for babesiosis highlight its utility in combating parasitic diseases (AbouLaila et al., 2010).

Antioxidant and Anti-inflammatory Properties

This compound's antioxidant effects in mice hippocampus and its sedative effects compared to diazepam, along with its potential neuroprotective effects against oxidative stress, position it as a compound of interest for neurological research and potential therapeutic applications (Neto et al., 2013). Its anti-inflammatory properties have been demonstrated in various models, including its ability to inhibit TLR4/NF‐κB signaling in LPS‐induced acute kidney injury, suggesting its potential in treating inflammatory diseases (Zhang et al., 2017).

Encapsulation and Delivery Systems

The evaluation of drug-in-cyclodextrin-in-liposomes as an encapsulating system for this compound opens up new avenues for its application in pharmaceutical and food industries by enhancing its solubility, stability, and release profile, which could lead to new applications of this compound as a natural preservative or therapeutic agent (Azzi et al., 2018).

Mechanism of Action

Nerolidol, also known as 3,7,11-trimethyl-1,6,10-dodecatrien-3-ol, is a naturally occurring sesquiterpene alcohol found in various plants. It is known for its floral odor and is synthesized as an intermediate in the production of (3E)-4,8-dimethy-1,3,7-nonatriene (DMNT), a herbivore-induced volatile that protects plants from herbivore damage .

Target of Action

This compound primarily targets pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, NF-kB, and COX-2 . These cytokines, oxidative free radicals, and the activation of COX-2 enzymes are crucial targets for chronic inflammation .

Mode of Action

This compound interacts with its targets by downregulating the expression of pro-inflammatory cytokines and upregulating anti-inflammatory cytokines . It also potentiates the action of antibiotics, namely amoxicilline/clavulanic acid against S. aureus and amoxicilline/clavulanic acid, ceftadizine, and imipenem against Escherichia coli .

Biochemical Pathways

This compound affects the biochemical pathways involved in inflammation and oxidative stress. It reduces the expression of pro-inflammatory cytokines and upregulates anti-inflammatory cytokines . It also inhibits the p38 MAPK signaling pathway, which plays a crucial role in inflammation and cell death .

Pharmacokinetics

In silico studies suggest that this compound has promising drug bioavailability .

Result of Action

This compound has been shown to have anti-inflammatory and antioxidant effects. It reduces the expression of pro-inflammatory cytokines and upregulates anti-inflammatory cytokines . It also reduces oxidative stress by inhibiting the formation of malondialdehyde (MDA), a marker of lipid peroxidation .

Action Environment

The action of this compound can be influenced by environmental factors. For example, in plants, this compound is part of an indirect defense mechanism where it is secreted as a volatile to attract parasitoids and natural enemies of herbivores . The effectiveness of this compound can also be influenced by the presence of other compounds, as seen in its potentiation of the action of certain antibiotics .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Nerolidol shows promising antitumor activity through an unorthodox mechanism of action that could help target resistant forms of malignancies, such as bladder cancer . Cold-induced VOCs, including linalool, MeSA, this compound, and geraniol, can regulate the freezing tolerance of neighboring plants via the ICE-CBF-COR pathway .

Biochemical Analysis

Biochemical Properties

Nerolidol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme linalool/nerolidol synthase, which catalyzes the conversion of geranyl pyrophosphate and farnesyl pyrophosphate into linalool and this compound . This enzyme exhibits optimal activity at a pH of 6.5 and a temperature of 30°C, with magnesium as a cofactor . Additionally, this compound has been shown to modulate the activity of antioxidant enzymes such as superoxide dismutase, peroxidase, and catalase, enhancing the body’s defense against oxidative stress .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been demonstrated to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to downregulate the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while upregulating anti-inflammatory cytokines like IL-10 and IL-4 . This modulation of cytokine expression helps in reducing inflammation and promoting cellular homeostasis. Furthermore, this compound has shown potential in inhibiting the proliferation of cancer cells by inducing apoptosis and cell cycle arrest .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to the active sites of enzymes such as linalool/nerolidol synthase, influencing their catalytic activity . It also interacts with transcription factors like NF-kB, inhibiting their activation and subsequent expression of pro-inflammatory genes . Additionally, this compound has been shown to induce oxidative stress in cancer cells, leading to apoptosis through the activation of caspases and the mitochondrial pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as pH, temperature, and exposure to light. Over time, this compound may undergo degradation, leading to a reduction in its efficacy . Long-term studies have shown that this compound can maintain its anti-inflammatory and antioxidant effects for extended periods, but its potency may decrease with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound (200-400 mg/kg) exhibit significant anti-inflammatory and antioxidant effects without causing adverse effects . Higher doses (800 mg/kg) may lead to toxicity and adverse effects such as liver damage and oxidative stress . It is crucial to determine the optimal dosage to maximize the therapeutic benefits of this compound while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. It is primarily metabolized through the cytochrome P450 enzyme system, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, contributing to the overall effects of this compound. Additionally, this compound has been shown to affect metabolic flux and metabolite levels, influencing cellular energy production and homeostasis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, this compound may interact with transporters and binding proteins that facilitate its movement within the body . Its distribution within tissues can influence its localization and accumulation, affecting its overall efficacy and function.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can localize to specific compartments or organelles within cells, influencing its interactions with biomolecules . Post-translational modifications and targeting signals may direct this compound to particular subcellular locations, enhancing its therapeutic effects

Properties

IUPAC Name |

(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,9,11,16H,1,7-8,10,12H2,2-5H3/b14-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQTLCLSUCSAZDY-SDNWHVSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(C)(C=C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CCC(C)(C=C)O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040783 | |

| Record name | trans-Nerolidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless or very pale straw-coloured oily liquid; Faint woody-floral, slightly rose apple aroma | |

| Record name | Nerolidol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1635/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in most fixed oils and propylene glycol; slightly soluble in water; insoluble in glycerol, Soluble (in ethanol) | |

| Record name | Nerolidol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1635/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.872-0.879 | |

| Record name | Nerolidol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1635/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

40716-66-3, 7212-44-4, 142-50-7 | |

| Record name | trans-Nerolidol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40716-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nerolidol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007212444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nerolidol trans-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040716663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-Nerolidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7,11-trimethyldodeca-1,6,10-trien-3-ol,mixed isomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nerolidol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.032 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEROLIDOL, (6E)-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FG5V0N8P2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.